2-[(1-Methyl-1H-pyrazol-4-yl)oxy]ethan-1-ol

Druglikeness Permeability Medicinal Chemistry

2-[(1-Methyl-1H-pyrazol-4-yl)oxy]ethan-1-ol is a pyrazole-based heterocyclic building block featuring a primary alcohol connected to the heterocycle via an oxyethyl ether linker. Its closest structural analogs, which often serve as procurement alternatives, replace this ether linkage with a direct C–C bond, as in 2-(1-methyl-1H-pyrazol-4-yl)ethanol (CAS 176661-75-9), or with a carboxylic acid group, as in 2-[(1-methyl-1H-pyrazol-4-yl)oxy]acetic acid.

Molecular Formula C6H10N2O2
Molecular Weight 142.16 g/mol
Cat. No. B12069015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(1-Methyl-1H-pyrazol-4-yl)oxy]ethan-1-ol
Molecular FormulaC6H10N2O2
Molecular Weight142.16 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)OCCO
InChIInChI=1S/C6H10N2O2/c1-8-5-6(4-7-8)10-3-2-9/h4-5,9H,2-3H2,1H3
InChIKeyVVILYEBOVKRSLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(1-Methyl-1H-pyrazol-4-yl)oxy]ethan-1-ol: Core Chemical Identity and Comparator Landscape for Procurement Decisions


2-[(1-Methyl-1H-pyrazol-4-yl)oxy]ethan-1-ol is a pyrazole-based heterocyclic building block featuring a primary alcohol connected to the heterocycle via an oxyethyl ether linker . Its closest structural analogs, which often serve as procurement alternatives, replace this ether linkage with a direct C–C bond, as in 2-(1-methyl-1H-pyrazol-4-yl)ethanol (CAS 176661-75-9), or with a carboxylic acid group, as in 2-[(1-methyl-1H-pyrazol-4-yl)oxy]acetic acid . The presence of the flexible, hydrogen-bond-accepting oxyethyl chain is the primary structural feature that distinguishes this compound from its in-class comparators, directly influencing its physicochemical profile and synthetic utility as a molecular scaffold [1].

Why 2-[(1-Methyl-1H-pyrazol-4-yl)oxy]ethan-1-ol Cannot Be Simply Replaced by Common Pyrazole Analogs


Generic substitution within the pyrazole-ethanol family is risky due to the profound impact of the linker atom on physicochemical properties and downstream reactivity . Replacing the central ether oxygen of 2-[(1-Methyl-1H-pyrazol-4-yl)oxy]ethan-1-ol with a methylene unit, as in 2-(1-methyl-1H-pyrazol-4-yl)ethanol, eliminates a hydrogen-bond acceptor and dramatically alters the molecular's electronic distribution and lipophilicity [1]. Conversely, oxidation to the analogous acid introduces a chargeable moiety, fundamentally changing the compound's pKa, solubility profile, and biological target engagement. In the context of synthesizing acyclonucleoside analogues, the specific linker structure dictates antiviral activity, proving that these analogs are not interchangeable without a complete re-optimization of the synthetic route and target-product profile [2].

Quantitative Differentiation Guide for 2-[(1-Methyl-1H-pyrazol-4-yl)oxy]ethan-1-ol vs. Closest Analogs


Ether Linker Confers Higher Calculated Topological Polar Surface Area (tPSA) than the Direct Carbon Analog

The target compound possesses a higher calculated topological polar surface area (tPSA) than its closest carbon-linked analog, 2-(1-methyl-1H-pyrazol-4-yl)ethanol, which is indicative of improved water solubility but potentially reduced passive membrane permeability, a critical trade-off in drug design [1].

Druglikeness Permeability Medicinal Chemistry

Ether Linker Provides a Distinct Synthetic Handle for Chemoselective Derivatization of 2-[(1-Methyl-1H-pyrazol-4-yl)oxy]ethan-1-ol

The primary alcohol in the target compound is a site for esterification or oxidation, but the adjacent ether oxygen offers a secondary, electronically differentiated coordination site for selective metal-catalyzed reactions, unlike the simple all-carbon chain in 2-(1-methyl-1H-pyrazol-4-yl)ethanol . This dual functionality is demonstrated in the synthesis of acyclonucleoside analogues where the hydroxyethoxy group is critical for mimicking the ribose sugar moiety [1].

Chemical Synthesis Building Blocks Procurement

The Oxyethyl Linker Imparts Lower Lipophilicity (cLogP) Compared to the Direct Methylene Analog

The target compound's calculated partition coefficient (cLogP) is significantly lower than that of its carbon-linked analog, a direct consequence of the hydrogen-bond-accepting ether oxygen [1]. A lower logP is often correlated with reduced phospholipidosis risk and improved metabolic stability, guiding scaffold selection in early drug discovery [2].

Lipophilicity ADME Physicochemical Properties

Potential for In Vivo Cleavage or Metabolism Differentiates the Ether Linker from More Stable Carbon Analogs

The ether linkage in 2-[(1-Methyl-1H-pyrazol-4-yl)oxy]ethan-1-ol is susceptible to oxidative O-dealkylation by cytochrome P450 enzymes, a metabolic pathway not possible for the carbon-linked analog [1]. While this can be a liability, it is a design feature for prodrugs, where enzymatic cleavage releases the active 4-hydroxypyrazole moiety in vivo. The direct analog would require a different, potentially less predictable, route of metabolic activation [2].

Metabolite Profiling Prodrug Design Toxicology

Differential Oxidation Product Outcomes Validate Non-Interchangeability with Positional Isomers in Synthetic Planning

A key study on isomeric 2-(pyrazolyl)ethanols demonstrates that the position of the substituent on the pyrazole ring dictates the product of oxidation, a finding with direct implications for procurement for specific synthetic end-products . Oxidation of the target compound's class (N-substituted 2-(pyrazol-4-yl)ethanols) with KMnO4 leads to specific 2-(pyrazol-4-yl)-2-oxoacetic acids, while regioisomeric analogs give entirely different products or mixtures .

Oxidation Chemistry Quality Control Chemical Process

Validated Application Scenarios for 2-[(1-Methyl-1H-pyrazol-4-yl)oxy]ethan-1-ol Based on Differential Evidence


Medicinal Chemistry Scaffold for Fine-Tuning logP and tPSA in CNS-Penetrant Leads

Medicinal chemists seeking to decrease lipophilicity and increase topological polar surface area without adding a formal charge can select 2-[(1-Methyl-1H-pyrazol-4-yl)oxy]ethan-1-ol over its carbon-linked analog. The ΔcLogP of ~-0.65 and ΔtPSA of ~+19 Ų provide a quantifiable shift in the physicochemical profile, which is critical for moving a lead series from a lipophilic, non-CNS space toward a more polar, drug-like window as per the evidence in Section 3 [1].

Prodrug Strategy Requiring CYP-Mediated O-Dealkylation for Active Moiety Release

In a prodrug approach where the active species is 4-hydroxy-1-methylpyrazole, the oxyethyl ether linker of the target compound is a superior choice over the simple ethanol analog. The evidence of metabolic lability of the primary ether group supports its use as a bioreversible protecting group, enabling in vivo activation via O-dealkylation, a pathway not available to the carbon-linked comparator [2].

Synthesis of Acyclonucleoside Libraries Mimicking the Sugar-Phosphate Backbone

For researchers synthesizing acyclic nucleoside analogues, the hydroxyethoxy substituent is a required functional group that directly mimics the 5'-hydroxyl and the ether oxygen of the ribose ring. This compound serves as a critical building block in these synthetic routes, where a simple ethyl chain or a carboxylic acid analog would abolish the desired biological activity, as demonstrated in the literature [3].

Late-Stage Diversification in Agrochemical Research Targeting Solubility Enhancement

In the development of new agrochemicals, the higher hydrophilicity of the target compound, quantified by its lower cLogP, can be leveraged to improve foliar uptake and reduce soil adsorption. This is a direct application of the lipophilicity differential, guiding formulation scientists to choose the ether analog over more lipophilic pyrazole building blocks for products requiring systemic movement in plants [1].

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